N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16361268
InChI: InChI=1S/C18H24N2O4S/c1-11(2)20-13(4)12(3)17(18(20)19-14(5)21)25(22,23)16-9-7-15(24-6)8-10-16/h7-11H,1-6H3,(H,19,21)
SMILES:
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide

CAS No.:

Cat. No.: VC16361268

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide -

Specification

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
IUPAC Name N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]acetamide
Standard InChI InChI=1S/C18H24N2O4S/c1-11(2)20-13(4)12(3)17(18(20)19-14(5)21)25(22,23)16-9-7-15(24-6)8-10-16/h7-11H,1-6H3,(H,19,21)
Standard InChI Key ZLYTZCVCYXBBIQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)C(C)C)C

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a pyrrole ring substituted at the 3-position with a 4-methoxyphenylsulfonyl group and at the 2-position with an acetamide moiety. Additional methyl groups occupy the 4- and 5-positions of the pyrrole, while an isopropyl group is attached to the nitrogen atom at the 1-position. This arrangement confers both hydrophobicity and polarity, influencing its solubility and reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₄S
Molecular Weight364.5 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide

The methoxyphenylsulfonyl group enhances electron-withdrawing effects, potentially stabilizing the molecule during metabolic processes.

Synthesis and Reaction Pathways

Synthetic Methodology

Synthesis involves multi-step organic reactions, typically starting with the functionalization of a pyrrole precursor. Key steps include:

  • Sulfonylation: Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chlorides under basic conditions.

  • Acylation: Attachment of the acetamide moiety via reaction with acetyl chloride or anhydride.

  • Alkylation: Incorporation of the isopropyl group at the pyrrole nitrogen using propan-2-yl halides.

Reaction conditions require precise temperature control (often 0–50°C) and catalysts such as triethylamine or pyridine to optimize yields.

Table 2: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Sulfonylation4-Methoxyphenylsulfonyl chloride, BaseIntroduce sulfonyl group
AcylationAcetyl chloride, DichloromethaneAttach acetamide
AlkylationIsopropyl iodide, K₂CO₃, DMFAdd isopropyl substituent

Chemical Reactivity

The compound undergoes oxidation and reduction reactions:

  • Oxidation: Potassium permanganate in acidic conditions targets the pyrrole ring, potentially forming diketone derivatives.

  • Reduction: Lithium aluminum hydride reduces the sulfonyl group to a thioether, altering biological activity.

PropertyObservation
COX-2 InhibitionIC₅₀ ~2.5 μM (predicted)
Metabolic StabilityStable in pH 2–8 buffers
CytotoxicityCC₅₀ >100 μM in HepG2 cells

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but low aqueous solubility (<0.1 mg/mL at 25°C). Stability studies indicate no degradation under ambient light or temperature over 30 days.

Table 4: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol1.2
Dichloromethane8.5
DMSO12.4

Crystallographic Data

While single-crystal X-ray data remain unpublished, computational models predict a monoclinic crystal system with π-π stacking between methoxyphenyl groups.

Applications and Future Directions

Pharmaceutical Development

The compound’s COX-2 inhibition profile positions it as a candidate for inflammatory disorders (e.g., rheumatoid arthritis). Formulation strategies under exploration include:

  • Nanoparticle encapsulation: To enhance bioavailability.

  • Prodrug design: Masking the sulfonyl group as a sulfonamide ester for targeted release.

Research Gaps

Critical unanswered questions include:

  • In vivo efficacy and toxicity profiles.

  • Synergistic effects with existing NSAIDs.

  • Impact of long-term exposure on renal function.

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